Unveiling Xanthevodine: A Technical Guide to its Discovery and Natural Origins
Unveiling Xanthevodine: A Technical Guide to its Discovery and Natural Origins
For Researchers, Scientists, and Drug Development Professionals
Abstract
Xanthevodine, a naturally occurring acridone alkaloid, has been identified in select plant species. This technical guide provides a comprehensive overview of the discovery, natural sources, and fundamental chemical properties of Xanthevodine. While research on its biological activity is limited, this document lays the groundwork for future investigation by consolidating the available information on its origins and characteristics.
Introduction
Xanthevodine (CAS No. 477-78-1) is a heterocyclic organic compound with the systematic IUPAC name 4,11-dimethoxy-5H-[1][2]dioxolo[4,5-b]acridin-10-one.[2][3] Its molecular formula is C₁₆H₁₃NO₅, and it has a molecular weight of 299.28 g/mol .[2][3] The chemical structure of Xanthevodine is characterized by a pentacyclic system, featuring a dimethoxy-substituted acridone core fused with a methylenedioxy group. This unique structural framework places it within the broader class of acridone alkaloids, a group of compounds known for their diverse pharmacological activities.
Discovery of Xanthevodine
While the precise historical details of the initial discovery of Xanthevodine are not extensively documented in readily available literature, its identification is tied to phytochemical investigations of its natural sources. The scientific community's knowledge of this compound has primarily emerged from systematic studies of the chemical constituents of specific plant genera.
Natural Sources of Xanthevodine
To date, Xanthevodine has been identified in at least two distinct plant species:
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Euodia rutaecarpa : This plant, belonging to the Rutaceae family, is a well-known source of various alkaloids.[3][4][5][6] Phytochemical analyses of Euodia species have led to the isolation and characterization of numerous compounds, including Xanthevodine.
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Limonium bicolor : Also known as sea lavender, this species from the Plumbaginaceae family has been found to contain Xanthevodine.[1] This discovery is noteworthy as it indicates the presence of this acridone alkaloid in a different plant family, suggesting a potentially broader distribution in the plant kingdom than is currently known.
Physicochemical Properties
A summary of the key physicochemical properties of Xanthevodine is presented in the table below.
| Property | Value | Source |
| CAS Number | 477-78-1 | [2][3] |
| Molecular Formula | C₁₆H₁₃NO₅ | [2][3] |
| Molecular Weight | 299.28 g/mol | [2][3] |
| IUPAC Name | 4,11-dimethoxy-5H-[1][2]dioxolo[4,5-b]acridin-10-one | [2] |
| Appearance | Reported as a clear oily liquid (commercial preparation) | [1] |
| Purity (commercial) | ≥95% | [1] |
| Storage | Room temperature, sealed well | [1] |
Experimental Protocols
Detailed experimental protocols for the isolation and structure elucidation of Xanthevodine are not extensively described in recent, readily accessible scientific literature. However, a general workflow for the isolation of alkaloids from plant material can be inferred and is presented below. It is important to note that specific optimization of solvents and chromatographic conditions would be necessary for the targeted isolation of Xanthevodine.
General Workflow for Alkaloid Isolation from Plant Material
Caption: Generalized workflow for the isolation of alkaloids from plant sources.
Biological Activity and Signaling Pathways
Currently, there is a significant lack of publicly available data on the biological activity and potential signaling pathways of Xanthevodine. While its structural relatives, the acridone alkaloids, are known to exhibit a range of biological effects including anticancer, antimicrobial, and anti-inflammatory properties, specific studies on Xanthevodine are needed to determine its pharmacological profile.
The acridone scaffold is known to interact with various biological targets. A hypothetical signaling pathway that other acridone alkaloids are involved in is presented below as a potential starting point for future research on Xanthevodine.
Caption: A hypothetical signaling pathway for acridone alkaloids like Xanthevodine.
Future Directions
The existing body of knowledge on Xanthevodine is limited, presenting a clear opportunity for further research. Key areas for future investigation include:
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Systematic Screening for Biological Activity: A comprehensive screening of Xanthevodine against a panel of biological targets is warranted to identify any potential therapeutic applications.
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Isolation and Structure Elucidation from Natural Sources: Detailed studies documenting the efficient isolation of Xanthevodine from Euodia rutaecarpa and Limonium bicolor, along with modern spectroscopic data, would be of great value to the natural products community.
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Total Synthesis: The development of a robust and efficient total synthesis of Xanthevodine would provide a reliable source of the compound for extensive biological evaluation and the generation of analogues for structure-activity relationship studies.
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Investigation of Biosynthetic Pathways: Elucidating the biosynthetic pathway of Xanthevodine in its host plants could open avenues for biotechnological production.
Conclusion
Xanthevodine is a structurally interesting acridone alkaloid with a confirmed presence in at least two plant species. While its discovery and natural sources have been established, a significant gap exists in the understanding of its biological properties. This guide consolidates the current knowledge and provides a framework for future research to unlock the potential of this natural product. The unique chemical structure of Xanthevodine makes it a compelling target for further investigation in the fields of medicinal chemistry and drug discovery.
References
- 1. 4,11-dimethoxy-5H-[1,3]dioxolo[4,5-b]acridin-10-one, CasNo.477-78-1 BOC Sciences United States [bocscichem.lookchem.com]
- 2. 1,3-Dioxolo[4,5-b]acridin-10(5H)-one, 4,11-dimethoxy-5-methyl- [webbook.nist.gov]
- 3. Isolation of evodiamine, a powerful cardiotonic principle, from Evodia rutaecarpa Bentham (Rutaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Three new quinazolines from Evodia rutaecarpa and their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evodiamine: A Novel Anti-Cancer Alkaloid from Evodia rutaecarpa - PMC [pmc.ncbi.nlm.nih.gov]
